1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(15-7-10-2-1-5-14-6-10)11-8-16(9-11)20(18,19)12-3-4-12/h1-2,5-6,11-12H,3-4,7-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYMNLIRPNVOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylsulfonyl group: This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- JAK Inhibition: The compound has shown promise as a Janus kinase (JAK) inhibitor, which is crucial for treating inflammatory and autoimmune disorders. JAK inhibitors modulate the immune response by interfering with the signaling pathways of cytokines, thus providing therapeutic benefits in conditions such as rheumatoid arthritis and psoriasis .
- Anticancer Activity: Preliminary studies suggest that this compound may have anticancer properties. Its ability to inhibit specific enzymes involved in cancer progression positions it as a potential candidate for cancer therapy .
2. Biological Research:
- Biological Pathway Modulation: The compound may interact with various biological targets, influencing pathways related to inflammation and immune response. This interaction could be pivotal in developing new treatments for diseases characterized by dysregulated immune activity .
3. Synthetic Applications:
- Building Block for Complex Molecules: As a versatile synthetic intermediate, this compound can serve as a building block for synthesizing more complex organic molecules, potentially leading to novel pharmaceuticals or materials .
The biological activity of 1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is attributed to its structural features that allow it to interact with specific molecular targets:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms.
- Potential Antifungal Activity: Although primarily focused on JAK inhibition, some derivatives of azetidine compounds have shown antifungal properties, suggesting possible broader applications in infectious disease treatment .
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
Sulfonyl Group Role : The cyclopropylsulfonyl moiety in all compounds may improve metabolic stability by reducing oxidative metabolism, a common issue with smaller alkyl groups.
Therapeutic Implications : The pyridin-3-ylmethyl group in the target compound and Florjancic’s analog suggests shared applicability in neuroinflammatory or neurodegenerative disorders via P2X7 modulation .
Biological Activity
1-(Cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic compound characterized by its unique structural features, which include an azetidine ring, a cyclopropylsulfonyl group, and a pyridin-3-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various therapeutic targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways.
Potential Targets
- HSP90 Inhibition : Similar compounds have been shown to inhibit HSP90, a chaperone protein involved in the stability and function of numerous oncogenic proteins. This inhibition can lead to the degradation of client proteins associated with cancer progression .
- Cannabinoid Receptors : Compounds with similar structural motifs have been investigated for their efficacy at cannabinoid receptors, indicating potential applications in treating metabolic disorders .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies on similar cyclopropyl-containing compounds have indicated significant effects on cellular pathways relevant to cancer and metabolic syndromes. For instance, compounds exhibiting cyclopropyl groups have shown enhanced efficacy in reducing serum lipid levels in metabolic syndrome models .
- Toxicology and Safety : Safety assessments for related compounds have revealed acceptable metabolic stability and low toxicity profiles in preclinical models, suggesting that this compound may also possess favorable safety characteristics .
Comparative Analysis
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Cyclopropylsulfonyl Group : Utilizes sulfonylation reactions with cyclopropylsulfonyl chloride.
- Attachment of Pyridin-3-ylmethyl Group : Accomplished through nucleophilic substitution reactions.
These synthetic routes are optimized for yield and purity, often employing advanced techniques like continuous flow reactors .
Q & A
Q. What are the common synthetic routes for 1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of precursors (e.g., β-lactams or amine derivatives) under controlled conditions.
- Sulfonylation : Introduction of the cyclopropylsulfonyl group using sulfonyl chlorides or coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane .
- Carboxamide coupling : Reaction of the azetidine intermediate with pyridin-3-ylmethylamine via amide bond formation, often using carbodiimide-based reagents .
Key intermediates are purified via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and characterized by NMR and HRMS .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, including azetidine ring conformation and substituent positions. For example, the cyclopropyl group shows distinct triplet signals (~1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z [M+H]+) and isotopic patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using UV visualization or iodine staining .
Q. What biological targets are associated with this compound?
The compound’s sulfonyl and pyridine groups suggest potential interactions with:
- Enzymes : Serine proteases or kinases, where the sulfonamide moiety may act as a hydrogen-bond acceptor.
- Receptors : G-protein-coupled receptors (GPCRs) or neurotransmitter transporters, as seen in structurally similar compounds with cyclopropylsulfonyl groups .
Preliminary assays (e.g., fluorescence polarization or SPR) are recommended to screen binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during sulfonylation .
- Catalyst selection : Copper(I) bromide or cesium carbonate enhances coupling efficiency in heterocyclic reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while dichloromethane reduces hydrolysis risks .
Statistical tools like Design of Experiments (DoE) can systematically evaluate parameter interactions (e.g., pH, temperature) .
Q. How do structural modifications influence biological activity?
- Cyclopropylsulfonyl group : Replacing cyclopropyl with larger substituents (e.g., phenyl) may reduce metabolic stability but increase steric hindrance, altering target selectivity .
- Pyridine substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the pyridine 4-position could enhance π-π stacking with aromatic residues in enzymes .
Structure-Activity Relationship (SAR) studies should pair systematic substitutions (e.g., methyl, trifluoromethyl) with in vitro assays (e.g., IC50 measurements) .
Q. How can researchers resolve contradictions in biological activity data?
- Assay validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .
- Metabolic stability testing : Liver microsome assays identify if discrepancies arise from rapid compound degradation .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) provides structural insights into binding modes .
Q. What mechanisms underpin its enzyme inhibition?
- Competitive inhibition : The carboxamide group may mimic natural substrates, blocking active sites (e.g., observed in kinase inhibitors) .
- Allosteric modulation : The rigid azetidine ring could induce conformational changes in enzymes, as seen in triazolopyrimidine derivatives .
Mechanistic studies require kinetic assays (e.g., Lineweaver-Burk plots) and mutagenesis to identify critical residues .
Q. How stable is this compound under physiological conditions?
- pH stability : Test solubility and degradation in buffers (pH 4–9) using HPLC. Sulfonamides are generally stable but may hydrolyze under strongly acidic/basic conditions .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, critical for storage and formulation .
Methodological Recommendations
- Synthetic challenges : Use inert atmospheres (N/Ar) during moisture-sensitive steps (e.g., sulfonylation) .
- Data interpretation : Apply multivariate analysis to distinguish between steric and electronic effects in SAR studies .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
